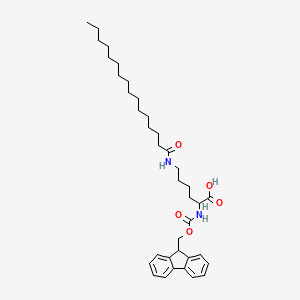

Fmoc-Lys(Pam)-OH

Description

Fmoc-Lys(Pam)-OH is a protected lysine derivative widely employed in solid-phase peptide synthesis (SPPS). The compound features an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group, which protects the α-amine, and a palmitoyl (Pam, C16:0 acyl) group attached to the ε-amine of the lysine side chain. This modification introduces lipophilicity, enhancing peptide stability, membrane permeability, and bioavailability. While direct references to this compound are absent in the provided evidence, analogous compounds such as Fmoc-Lys(octanoyl)-OH and Fmoc-Lys(decanoyl)-OH demonstrate the role of acylated lysine derivatives in modulating biological activity. The palmitoyl group, a long-chain fatty acid, is often used to anchor peptides to lipid bilayers or improve pharmacokinetic profiles in therapeutic applications.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZCUQJUXKWZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Pam)-OH typically involves the following steps:

Protection of Lysine: The ε-amino group of lysine is protected with the Fmoc group. This is achieved by reacting lysine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Attachment of Pam Group: The protected lysine is then reacted with 4-aminomethylbenzoic acid (Pam) using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Pam)-OH undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling agents like DCC or DIC.

Substitution Reactions: The Pam group can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: DCC or DIC with DMAP.

Substitution: Various nucleophiles depending on the desired modification.

Major Products Formed

Deprotected Lysine: Removal of the Fmoc group yields free lysine.

Peptide Chains: Coupling reactions result in the formation of longer peptide chains.

Modified Pam Derivatives: Substitution reactions can yield various derivatives of the Pam group.

Scientific Research Applications

Peptide Synthesis

Fmoc-Lys(Pam)-OH is primarily utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group of lysine during the synthesis process. This protection allows for selective deprotection and subsequent coupling with other amino acids, enabling the construction of complex peptide sequences. The incorporation of the pentynoyl modification introduces an alkyne functionality that can participate in further chemical modifications, enhancing the versatility of synthesized peptides.

Key Features in Peptide Synthesis

- Fmoc Protection : Facilitates stepwise synthesis by allowing controlled deprotection.

- Pentynoyl Modification : Provides alkyne functionality for click chemistry and conjugation reactions.

Biological Applications

The biological significance of this compound extends to its role in enhancing peptide stability and solubility in biological systems. Compounds similar to this compound often exhibit improved pharmacokinetic properties due to their structural modifications.

Drug Development

Research indicates that derivatives of lysine, including this compound, can enhance the efficacy of therapeutic peptides by improving their stability against proteolytic degradation. For instance, studies have shown that lipidated peptidomimetics derived from lysine can effectively modulate immune responses by interacting with specific receptors on neutrophils, demonstrating potential applications as anti-inflammatory agents .

Immunomodulatory Effects

Recent investigations into compounds like Pam-(Lys-βNSpe)6-NH2 (related to this compound) reveal their ability to inhibit neutrophil activation via specific receptor interactions. This suggests that derivatives of this compound could be developed into novel immunomodulatory drugs targeting inflammatory diseases .

Chemical Modifications and Functionalization

The alkyne functionality introduced by the pentynoyl group allows for various chemical modifications, including:

- Click Chemistry : Enables the attachment of fluorescent tags or other biomolecules for tracking and imaging studies.

- Conjugation Reactions : Facilitates the creation of hybrid molecules that can enhance therapeutic efficacy or target specificity.

Case Studies and Research Findings

Several studies illustrate the practical applications of this compound and its derivatives:

- Study on Neutrophil Modulation : Research demonstrated that lipidated peptidomimetics could inhibit neutrophil granule mobilization, suggesting potential therapeutic uses in sepsis and inflammation .

- Peptide Library Construction : The compound has been utilized in constructing DNA-encoded chemical libraries (DECLs) for high-throughput screening of peptide interactions .

Mechanism of Action

The mechanism by which Fmoc-Lys(Pam)-OH exerts its effects is primarily through its role in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The Pam group acts as a linker, facilitating the attachment of the lysine residue to the resin, which is crucial for the stepwise assembly of peptide chains.

Comparison with Similar Compounds

Protection Strategy and Orthogonality

- Fmoc-Lys(Boc)-OH : The Boc group on the ε-amine is stable during Fmoc deprotection (piperidine/DMF), making it ideal for stepwise SPPS. The Boc group is removed during final TFA cleavage, enabling simultaneous side-chain deprotection .

- Fmoc-Lys(Fmoc)-OH : Dual Fmoc protection allows orthogonal deprotection. The α-Fmoc is removed first, enabling sequential branching in dendrimer synthesis .

- Acylated Derivatives (e.g., Pam, octanoyl): These lipophilic groups remain intact during SPPS and are cleaved under strong acidic conditions. They enhance peptide interactions with lipid membranes .

Structural Studies

- Dendrimers : Defect-free lysine dendrimers synthesized using Fmoc-Lys(Boc)-OH show high yields (84–94%) and precise molecular weights, critical for biomedical applications .

- Glycopeptides : Fmoc-Lys(Glc,Boc)-OH enables solid-phase synthesis of glucose-modified Heyns peptides, with NMR confirming structural integrity .

Biological Activity

Fmoc-Lys(Pam)-OH is a modified lysine derivative that plays a significant role in peptide chemistry and biological research. This compound features a lysine backbone with a pentynoyl group at the epsilon position and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the alpha position. The unique structure of this compound allows for specific chemical modifications and interactions, making it valuable in various biological applications.

Chemical Structure and Properties

- Fmoc Group : Protects the amino group of lysine during synthesis, allowing for selective deprotection.

- Pentynoyl Modification : Introduces an alkyne functionality, which is crucial for further chemical modifications and interactions in biological systems.

Biological Activity Overview

While specific biological activity data on this compound is limited, its structural similarities to other lysine derivatives suggest potential biological functions:

- Enhanced Solubility : Compounds like this compound often exhibit improved solubility and stability in biological environments due to their modifications.

- Cellular Interactions : The alkyne functionality allows for versatile labeling and tracking in cellular studies, facilitating research on protein interactions and cellular signaling pathways .

Applications in Research

This compound is primarily utilized in peptide synthesis and modification, particularly in studies focusing on:

- Peptide Interaction Studies : Its unique properties facilitate the exploration of peptide interactions within biological systems.

- Enzymatic Ligation : The compound can be used in conjunction with various enzymes for peptide ligation, enhancing the efficiency of synthesizing complex peptides .

Comparative Analysis with Similar Compounds

To better understand the versatility of this compound, a comparison with other lysine derivatives is presented below:

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| Fmoc-Lys(Palm)-OH | Palmitoyl modification at epsilon | Introduces lipophilic chains for membrane targeting |

| Fmoc-Lys(Alk)-OH | Alkyl modification at epsilon | Enhances hydrophobic interactions |

| Fmoc-Lys(Arg)-OH | Arginine residue at epsilon | Increases positive charge for potential binding |

| Fmoc-Lys(Asp)-OH | Aspartic acid residue at epsilon | Provides negative charge for electrostatic interactions |

This table illustrates how different modifications can tailor properties for specific functional roles based on their structural characteristics.

Case Studies and Research Findings

- Peptide Synthesis : Research has shown that using Fmoc-Lys derivatives can significantly enhance yields in solid-phase peptide synthesis (SPPS). For instance, studies demonstrated that the incorporation of alkyne functionalities improved reaction rates during enzymatic ligation processes .

- Cellular Studies : In cellular studies involving protein interactions, derivatives like this compound have been utilized to track peptide behavior within living cells. The alkyne group facilitates click chemistry reactions, allowing researchers to visualize peptide localization and interaction dynamics.

- Therapeutic Applications : The potential use of modified lysines in therapeutic peptides has been explored. For example, the ability to modify peptides with lipophilic chains enhances their membrane permeability, making them suitable candidates for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.